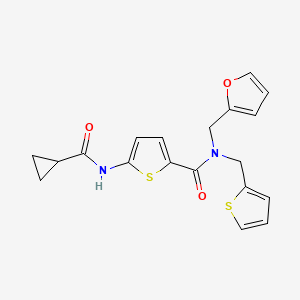![molecular formula C20H19ClN2O B7462926 1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride](/img/structure/B7462926.png)
1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPHP or 4'-Methyl-α-pyrrolidinohexiophenone hydrochloride. It belongs to the class of pyrrolidinophenone derivatives and has a molecular formula of C20H25NO.HCl.
Mechanism of Action
The exact mechanism of action of 1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which results in an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the psychostimulant effects of MPHP.
Biochemical and Physiological Effects:
The use of this compound has been shown to have various biochemical and physiological effects. It has been found to increase locomotor activity, induce hyperthermia, and cause an increase in heart rate and blood pressure. MPHP has also been shown to have anxiogenic effects, which can lead to increased anxiety and stress levels in users.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride in lab experiments is its ability to induce psychostimulant effects similar to those of other commonly abused drugs, such as cocaine and amphetamines. This makes it a valuable tool for studying the mechanisms of addiction and substance abuse. However, the use of MPHP in lab experiments is also associated with certain limitations, such as the potential for abuse and addiction, and the lack of information regarding its long-term effects on human health.
Future Directions
There are several future directions for research on 1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride. One area of interest is the development of new therapeutic agents for the treatment of addiction and related disorders. MPHP has been shown to have potential as a treatment for cocaine addiction, and further research in this area could lead to the development of new drugs with similar properties. Another area of interest is the investigation of the long-term effects of MPHP on human health, as well as its potential for abuse and addiction. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as forensic toxicology and drug testing.
Synthesis Methods
The synthesis of 1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride can be achieved through various methods. One of the commonly used methods involves the reaction of 4-methyl-2-nitrobenzaldehyde with 4-methylquinoline in the presence of ammonium acetate, followed by reduction with sodium borohydride. The resulting product is then reacted with 1-bromo-2-phenyl-1-pentanone to yield 1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one. The hydrochloride salt is obtained by reacting the free base with hydrochloric acid.
Scientific Research Applications
1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to exhibit psychostimulant properties and is often used as a research chemical in studies related to drug addiction, substance abuse, and related disorders. MPHP has also been investigated for its potential use in forensic toxicology and drug testing.
properties
IUPAC Name |
1-[4-(4-methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O.ClH/c1-14-13-19(21-18-6-3-2-5-17(14)18)15-8-10-16(11-9-15)22-12-4-7-20(22)23;/h2-3,5-6,8-11,13H,4,7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMVGKKGCQSAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=CC=C(C=C3)N4CCCC4=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7462850.png)

![6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7462859.png)

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B7462880.png)


![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)


![4-bromo-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7462904.png)
![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)